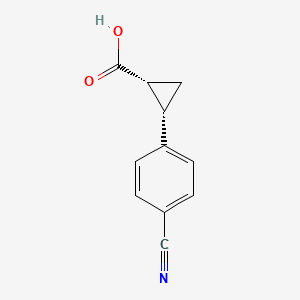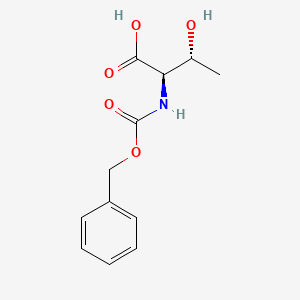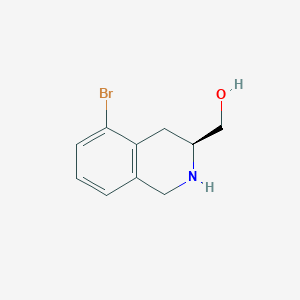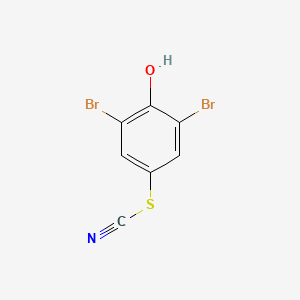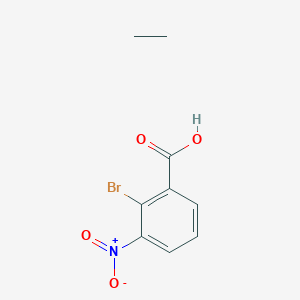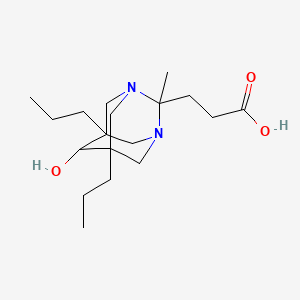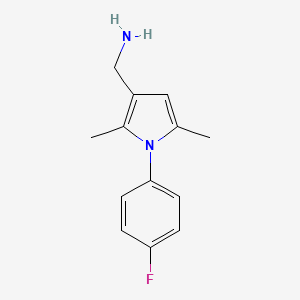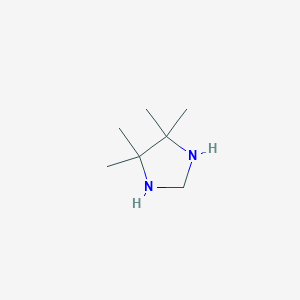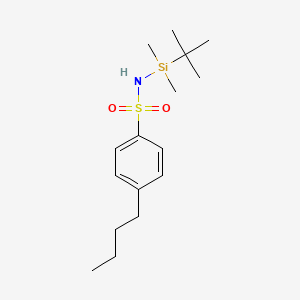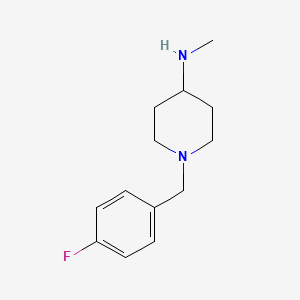![molecular formula C7H7N3S B12822851 Thiazolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B12822851.png)
Thiazolo[4,5-b]pyridin-6-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[4,5-b]pyridin-6-ylmethanamine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion results in a unique scaffold that has garnered significant interest in medicinal chemistry due to its potential biological activities. The compound’s structure allows for various modifications, making it a versatile candidate for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-b]pyridin-6-ylmethanamine typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with thiazole derivatives, which are then subjected to cyclization reactions to form the fused thiazolo[4,5-b]pyridine core. Key reagents often include hydrazonoyl halides and arylidenemalononitrile .
Industrial Production Methods: Industrial production of this compound may involve high-throughput synthesis techniques to ensure scalability and efficiency. These methods often utilize automated synthesis platforms and continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-b]pyridin-6-ylmethanamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Thiazolo[4,5-b]pyridin-6-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anti-inflammatory, and antitumor activities
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological properties.
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]pyridin-6-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine: Shares the same core structure but lacks the methanamine group.
Pyrano[2,3-d]thiazole: Another fused heterocyclic compound with different biological activities.
Thiazole derivatives: Include a wide range of compounds with diverse medicinal properties.
Uniqueness: Thiazolo[4,5-b]pyridin-6-ylmethanamine stands out due to its unique combination of thiazole and pyridine rings, which provides multiple reactive sites for functionalization. This versatility makes it a valuable scaffold for developing new drugs and other bioactive molecules .
Properties
Molecular Formula |
C7H7N3S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C7H7N3S/c8-2-5-1-6-7(9-3-5)10-4-11-6/h1,3-4H,2,8H2 |
InChI Key |
LOBSCSKOEWPLMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1SC=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


